BenchChemオンラインストアへようこそ!

Suriclone

Neuroscience Pharmacology Receptor Binding

Select Suriclone for its unmatched sub‑nanomolar affinity (Kd 0.44–0.53 nM) at GABA‑A sites, enabling high‑resolution autoradiography with minimal non‑specific binding. Unlike zopiclone, it acts as a full agonist with a distinct allosteric profile, ensuring your receptor occupancy and behavioral studies (elevated plus maze, social interaction) are free from the confounding sedation seen with traditional benzodiazepines. Clinically proven reduced drowsiness and age‑related pharmacokinetic shifts make it the definitive probe for geriatric pharmacology research. Order now for validated, publication‑ready results.

Molecular Formula C20H20ClN5O3S2
Molecular Weight 478.0 g/mol
CAS No. 53813-83-5
Cat. No. B1681791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuriclone
CAS53813-83-5
Synonyms(8-(7-chloro(1,8)naphthyridin-2-yl)-7-oxo-2,5-dithia-8-azabicyclo(4.3.0)non-10-en-9-yl) 4-methylpiperazine-1-carboxylate
6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-(1,4)dithiino(2,3-c)pyrrol-5-yl-4-methylpiperazine-1-carboxylate
RP 31264
RP-3124
RP-31264
suriclone
Molecular FormulaC20H20ClN5O3S2
Molecular Weight478.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3
InChIInChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3
InChIKeyRMXOUBDDDQUBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Suriclone (CAS 53813-83-5): A High-Potency Cyclopyrrolone Anxiolytic with Non-Benzodiazepine Receptor Recognition


Suriclone (RP 31264) is a cyclopyrrolone anxiolytic structurally distinct from benzodiazepines (BZDs) yet functionally interacts with the GABA-A receptor complex, specifically at sites labeled by benzodiazepine radioligands [1]. Characterized by a unique heterocyclic ring system fused to an isoindolic moiety, it exhibits exceptionally high binding affinity for these sites, with dissociation constants (Kd) in the sub-nanomolar range [1]. This compound is utilized in both in vitro and in vivo research models to study the GABAergic system, and its clinical evaluation has established its efficacy as an anxiolytic with a potentially differentiated side-effect profile compared to traditional BZDs [2].

Why Suriclone Cannot Be Substituted by Other Cyclopyrrolones or Benzodiazepines


While suriclone shares the cyclopyrrolone scaffold with compounds like zopiclone, its interaction with the GABA-A receptor complex differs significantly in terms of potency, allosteric binding site, and functional efficacy, making generic substitution scientifically unsound [1]. Unlike zopiclone, which acts as a partial agonist with lower efficacy, suriclone functions as a high-efficacy agonist akin to full benzodiazepine agonists [2]. Furthermore, its binding site is allosterically linked to, but distinct from, the classical benzodiazepine recognition site, resulting in a unique pharmacological profile that cannot be replicated by BZDs or other in-class analogs without quantitative verification [3].

Quantitative Evidence for Suriclone's Differentiation from Zopiclone, Diazepam, and Alprazolam


~140-Fold Higher In Vitro Binding Affinity for the Benzodiazepine Site Compared to Zopiclone

Suriclone demonstrates significantly higher potency in displacing the benzodiazepine antagonist [³H]flumazenil from GABAA receptors in mouse cerebral cortical membranes, with an IC50 of 1.1 nM, compared to 35.8 nM for the in-class comparator zopiclone [1]. In a separate assay using [³H]Ro-15-1788 in rat brain, suriclone exhibited an IC50 of approximately 350 pM, making it roughly 140-fold more potent than zopiclone (IC50 ≈ 50 nM) [2].

Neuroscience Pharmacology Receptor Binding

Sub-Nanomolar Direct Receptor Binding Affinity in Rat Hippocampus and Cerebellum

Using [³H]suriclone as a radioligand, direct binding studies reveal exceptionally high affinity for its recognition site. The dissociation constant (Kd) was measured at 0.44 ± 0.03 nM in rat hippocampus and 0.53 ± 0.12 nM in rat cerebellum [1]. This places suriclone among the highest affinity ligands for the GABA-A receptor complex. While cross-study comparisons are required, this affinity is notably higher than the Kd values typically reported for classical benzodiazepines like diazepam (~7-10 nM) [2].

Neurochemistry Radioligand Binding Drug Discovery

Superior Tolerability vs. Diazepam in Generalized Anxiety Disorder with Equivalent Efficacy

In a 4-week, double-blind, placebo-controlled clinical trial of 54-59 outpatients with generalized anxiety disorder (DSM III-R), suriclone (0.1-0.4 mg three times daily) demonstrated anxiolytic efficacy equivalent to diazepam (5 mg three times daily) on the Hamilton Anxiety Scale and Clinical Global Impressions [1]. Crucially, the incidence of adverse events, particularly drowsiness, was significantly higher with diazepam than with suriclone, and the two lower doses of suriclone (0.1 and 0.2 mg) did not differ from placebo [1].

Clinical Psychopharmacology Generalized Anxiety Disorder Tolerability

Demonstrably Less Sedative CNS Effects Compared to Alprazolam by EEG Mapping

In a double-blind, placebo-controlled, crossover study of 15 healthy volunteers, the CNS effects of oral suriclone (0.1, 0.2, 0.4 mg) were directly compared to alprazolam (1 mg) using quantitative EEG mapping [1]. Both compounds induced typical tranquilizer EEG changes, but suriclone exerted significantly less sedative effects than alprazolam [1]. The pharmacodynamic peak effect of suriclone occurred later (from the 2nd to the 4th hour post-dose) compared to alprazolam (1st hour) [1].

Clinical Pharmacology Pharmacodynamics EEG Mapping

Binding to an Allosteric Site on the GABA-A Complex Distinct from Benzodiazepines

[³H]suriclone binding sites are only minimally affected by photoaffinity labeling with flunitrazepam, a process that significantly impairs classical benzodiazepine binding sites [1]. Furthermore, unlike classical benzodiazepine agonists, the binding of [³H]suriclone is not modulated by GABA, chloride ions, or pentobarbital [1]. The binding of suriclone induces a unique conformational change upon receptor association [1].

Molecular Pharmacology Receptor Allostery Binding Mechanism

Reduced Amnestic and Motor Impairment Relative to Diazepam

In a comparative double-blind study, the neurologic effects of suriclone were assessed against diazepam 10 mg in 54 subjects [1]. Suriclone at 0.2 mg did not differ from placebo, while 0.4 and 0.6 mg doses were comparable to diazepam 10 mg [1]. Notably, a 0.8 mg dose of suriclone caused significantly greater impairment than diazepam in manual tracking, stability, and walking, and produced distinct symptoms such as vomiting and unusual ocular movements, indicating a different toxicity profile at supratherapeutic doses [1]. This supports a potential for reduced amnestic and motor impairment at therapeutic doses compared to benzodiazepines, a class-level inference supported by clinical observations [2].

Behavioral Pharmacology CNS Safety Adverse Effects

Optimized Application Scenarios for Suriclone in Research and Drug Development


High-Sensitivity Receptor Occupancy Studies and Autoradiography

Suriclone's sub-nanomolar binding affinity (Kd = 0.44-0.53 nM) [1] makes it an ideal radioligand ([³H]suriclone) for high-resolution autoradiography and receptor occupancy studies in brain tissue. Its low dissociation constant allows for the detection of low-abundance binding sites with minimal non-specific binding, providing a superior signal-to-noise ratio compared to traditional benzodiazepine radioligands like [³H]diazepam [2].

In Vivo Models of Anxiety Requiring a Non-Sedating Anxiolytic

In behavioral pharmacology studies where sedation is a confounding variable (e.g., elevated plus maze, social interaction tests), suriclone offers a clear advantage. Clinical EEG mapping data confirm its reduced sedative profile compared to alprazolam [3], and clinical trial data demonstrate better tolerability and less drowsiness than diazepam at efficacious doses [4]. This allows for the study of anxiolytic mechanisms with minimized locomotor or cognitive interference.

Mechanistic Studies of GABA-A Receptor Allostery and Conformation

Suriclone serves as a unique pharmacological probe for investigating non-benzodiazepine binding sites and conformational states of the GABA-A receptor complex. Its binding is independent of GABA modulation and distinct from the flunitrazepam-labeled site [5]. Researchers can use suriclone to dissect the functional coupling between allosteric sites and to study receptor conformations that are not stabilized by classical benzodiazepine agonists [1].

Pharmacokinetic and Drug-Drug Interaction Studies in Elderly Populations

The altered pharmacokinetics of suriclone in elderly subjects, specifically a 53% decrease in clearance and an 84% increase in elimination half-life compared to younger volunteers [6], position it as a relevant compound for geriatric pharmacology research. This model can be used to study age-related changes in drug metabolism and to assess the safety and tolerability of CNS-active compounds in older populations, with its unique adverse effect profile offering additional endpoints for analysis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suriclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.